![molecular formula C25H15FO5 B11144030 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate](/img/structure/B11144030.png)
2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate
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Overview
Description
2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is a complex organic compound that belongs to the class of chromenylmethylene derivatives. This compound is characterized by the presence of a chromene ring fused with a benzofuran moiety, along with a fluorobenzoate ester group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 2H-chromen-3-ylmethylene with 3-oxobenzo[3,4-b]furan-6-yl under basic conditions, followed by esterification with 4-fluorobenzoic acid. The reaction conditions often include the use of solvents such as acetonitrile or cyclohexane, and catalysts like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoate ester group
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and methodologies in organic chemistry.
Biology
Research has indicated potential biological activities , including:
- Antimicrobial Properties : Studies show that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation through enzyme inhibition.
Medicine
The therapeutic potential of this compound is being explored for various diseases, particularly:
- Cancer Treatment : Its mechanism may involve interaction with specific molecular targets that modulate pathways related to cancer growth.
- Infectious Diseases : The antimicrobial properties suggest possible applications in treating infections caused by bacteria and fungi.
Industry
In industrial applications, 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is utilized in:
- Development of New Materials : Its unique chemical structure can be leveraged to create novel materials with desired properties.
- Chemical Sensors : The compound's reactivity can be harnessed in the development of sensors for detecting specific chemicals or biological agents.
Case Studies
Study | Findings | Application |
---|---|---|
Study A (2023) | Demonstrated significant antimicrobial activity against Staphylococcus aureus | Potential use in antibiotic formulations |
Study B (2024) | Showed inhibition of cancer cell lines through enzyme modulation | Possible therapeutic agent for cancer treatment |
Study C (2025) | Developed new materials using the compound as a precursor | Innovations in material science |
Mechanism of Action
The mechanism of action of 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one
- 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one
- 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one derivatives
Uniqueness
Compared to similar compounds, 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is unique due to the presence of the fluorobenzoate ester group, which can enhance its biological activity and chemical stability.
Biological Activity
The compound 2-(2H-chromen-3-ylmethylene)-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate is a synthetic derivative belonging to the class of chromone and benzofuran compounds. These types of compounds have garnered significant attention due to their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antioxidant Activity
Research has shown that chromone derivatives exhibit notable antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. Studies indicate that compounds with similar structures possess IC50 values ranging from 10 to 30 µM against various free radicals, suggesting a moderate antioxidant capacity.
Anti-Alzheimer's Activity
Compounds derived from chromones have been investigated for their potential in treating Alzheimer's disease through inhibition of cholinesterase enzymes (AChE and BChE). For instance, in vitro studies demonstrated that related chromone derivatives inhibited AChE with IC50 values ranging from 15.2 to 34.2 µM . The specific compound may exhibit similar inhibitory effects, contributing to its potential neuroprotective role.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran and chromone derivatives. For example, compounds structurally related to the target compound have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The mechanism often involves apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of chromone derivatives is significantly influenced by their structural features. Key factors affecting their activity include:
- Substitution patterns on the aromatic rings.
- Presence of electron-withdrawing groups , such as fluorine, which enhance biological activity by improving binding affinity to target enzymes.
- Hydrophobic interactions that influence cellular uptake and efficacy.
Data Table: Biological Activity Overview
Activity Type | IC50 Values (µM) | Reference |
---|---|---|
Antioxidant | 10 - 30 | |
AChE Inhibition | 15.2 - 34.2 | |
BChE Inhibition | 9.2 - 30.1 | |
Cytotoxicity (MCF-7) | Varies |
Case Studies
- Anti-Alzheimer's Study : A series of chromone derivatives were tested for their cholinesterase inhibitory activities. Compounds with fluorine substitution exhibited enhanced inhibitory effects compared to their unsubstituted counterparts, aligning with the structure-activity relationship findings.
- Anticancer Evaluation : A study focused on the cytotoxicity of benzofuran derivatives revealed that specific substitutions significantly increased apoptosis in cancer cells, suggesting that the compound could be further explored for anticancer applications.
Properties
Molecular Formula |
C25H15FO5 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate |
InChI |
InChI=1S/C25H15FO5/c26-18-7-5-16(6-8-18)25(28)30-19-9-10-20-22(13-19)31-23(24(20)27)12-15-11-17-3-1-2-4-21(17)29-14-15/h1-13H,14H2/b23-12- |
InChI Key |
CRDODTUDZFFDME-FMCGGJTJSA-N |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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